molecular formula C8H6BrClO2 B15330664 1-(6-bromo-3-chloro-2-hydroxyphenyl)Ethanone

1-(6-bromo-3-chloro-2-hydroxyphenyl)Ethanone

Cat. No.: B15330664
M. Wt: 249.49 g/mol
InChI Key: INNSXPZVKGRCFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-3-chloro-2-hydroxyacetophenone can be synthesized through a series of halogenation reactions. The process typically involves the bromination and chlorination of 2-hydroxyacetophenone. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

In industrial settings, the production of 6-Bromo-3-chloro-2-hydroxyacetophenone may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-hydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted chromanones and chalcones, which are valuable intermediates in organic synthesis .

Scientific Research Applications

6-Bromo-3-chloro-2-hydroxyacetophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: The compound is involved in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-hydroxyacetophenone involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For instance, in condensation reactions, it acts as a nucleophile, attacking electrophilic carbonyl groups to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-2-hydroxyacetophenone
  • 5-Bromo-2-hydroxyacetophenone
  • 2,4-Dihydroxyacetophenone

Uniqueness

6-Bromo-3-chloro-2-hydroxyacetophenone is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to other hydroxyacetophenone derivatives. This uniqueness makes it particularly valuable in the synthesis of certain bioactive molecules and complex organic structures .

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

1-(6-bromo-3-chloro-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6BrClO2/c1-4(11)7-5(9)2-3-6(10)8(7)12/h2-3,12H,1H3

InChI Key

INNSXPZVKGRCFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1O)Cl)Br

Origin of Product

United States

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